molecular formula C13H22N2O3 B5109314 N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine

N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine

Cat. No.: B5109314
M. Wt: 254.33 g/mol
InChI Key: FVBPEYVITVXGNV-UHFFFAOYSA-N
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Description

N’-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine is an organic compound known for its unique structure and potential applications in various fields. This compound features a methoxyphenoxy group linked through ethoxy chains to an ethane-1,2-diamine backbone, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

N’-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. The methoxyphenoxy group can interact with various enzymes or receptors, modulating their activity. The ethoxy chains and ethane-1,2-diamine backbone provide flexibility and binding affinity, enhancing the compound’s effectiveness.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenoxy group but has a different backbone.

    2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: Similar ethoxy chain structure but lacks the methoxyphenoxy group.

    4-Ethyl-2-methoxyphenol: Contains a methoxyphenol group but differs in the ethyl substitution.

Uniqueness

N’-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of the methoxyphenoxy group with ethoxy chains and an ethane-1,2-diamine backbone. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

N'-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-16-12-2-4-13(5-3-12)18-11-10-17-9-8-15-7-6-14/h2-5,15H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBPEYVITVXGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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